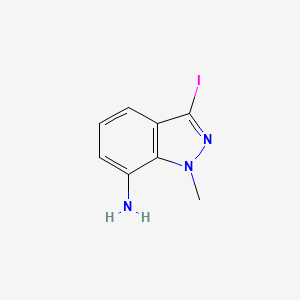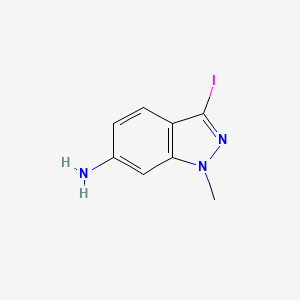
1-(异喹啉-6-基)乙胺
描述
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2- (3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .科学研究应用
异-Pictet-Spengler反应在药物化学中的应用
1-(异喹啉-6-基)乙胺参与异-Pictet-Spengler反应,该反应对于合成基于吲哚的核心结构至关重要。这些结构在药物化学中对于开发新药和治疗剂非常重要。这些反应可以得到相对未被充分探索的基序,如3,3-二取代-1,3,4,5-四氢吡咯并[4,3,2-de]异喹啉,它们具有潜在的药用应用(Schönherr & Leighton, 2012)。
层状菌素类似物的开发
层状菌素是一组具有显著生物活性的生物碱。对1-(异喹啉-6-基)乙胺的研究已经导致了5,6-二氢吡咯并[2,1-a]异喹啉等新化合物的开发,它们作为合成层状菌素类似物的支架。这些化合物已经得到有效的合成,表明它们在药物开发中具有潜力(廖等人,2011)。
血液凝固中的止血特性
对1-(异喹啉-6-基)乙胺衍生物的研究表明,这些化合物具有影响血液凝固的止血特性。合成的化合物,如2-(3,3-二甲基-3,4-二氢异喹啉-1-基)丙酸酰胺,已经证明具有缩短血液凝固时间的能力,这对于控制出血的医学应用至关重要(利曼斯基等人,2009)。
新型醌的合成
已经报道了新型醌类的合成,例如1,2,3,4-四氢苯并[g]异喹啉-5,10-二酮,它们是从1,4-二氢苯并[g]异喹啉衍生物开始合成的。这些新型醌类是通过涉及1-(异喹啉-6-基)乙胺的各种化学反应合成的,尚未有报道,并且可能在化学和药物设计中具有潜在的应用(雅各布斯等人,2008)。
抗烟草花叶病毒活性
从植物腺毛翠雀花中分离得到了一种新的异喹啉生物碱,其结构中涉及1-(异喹啉-6-基)乙胺,它显示出显着的抗烟草花叶病毒(TMV)活性。这一发现对于植物病理学和病毒学至关重要,它提供了对天然抗病毒剂的见解(罗等人,2020)。
白血病中的抗肿瘤活性
已对从包括1-(异喹啉-6-基)乙胺在内的衍生物合成的异喹啉-1-甲醛硫代氨基甲酸酯进行了抗肿瘤活性的评估。其中一些化合物对小鼠中的L1210白血病表现出显着的疗效,表明它们作为癌症治疗中的治疗剂具有潜力(刘等人,1995)。
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Isoquinolin-6-yl)ethanamine These factors can include pH, temperature, presence of other compounds, and more
生化分析
Biochemical Properties
1-(Isoquinolin-6-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper(II) complexes, which are known for their anticancer, antimicrobial, and antioxidant potential . These interactions often involve binding to the active sites of enzymes or forming complexes with metal ions, which can alter the enzyme’s activity and stability.
Cellular Effects
1-(Isoquinolin-6-yl)ethanamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes derived from 1-(Isoquinolin-6-yl)ethanamine have shown antiproliferative activity against human cancer cell lines such as HepG2 (hepatoma), LS-180 (colon cancer), and T98G (glioblastoma) . These effects are often mediated through the induction of oxidative stress, DNA damage, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(Isoquinolin-6-yl)ethanamine involves several pathways. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can form complexes with metal ions, which can then interact with DNA or proteins, leading to changes in their structure and function . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways that lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isoquinolin-6-yl)ethanamine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of copper(II) complexes derived from 1-(Isoquinolin-6-yl)ethanamine can be maintained under physiological conditions, which is essential for their sustained biological activity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including prolonged oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of 1-(Isoquinolin-6-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses can lead to toxic or adverse effects. For example, in studies involving copper(II) complexes of 1-(Isoquinolin-6-yl)ethanamine, higher doses were associated with increased cytotoxicity in cancer cells, while lower doses were more selective for cancer cells compared to normal cells . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(Isoquinolin-6-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. For instance, the formation of copper(II) complexes with 1-(Isoquinolin-6-yl)ethanamine can enhance its stability and bioavailability, thereby increasing its therapeutic potential .
Transport and Distribution
The transport and distribution of 1-(Isoquinolin-6-yl)ethanamine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-(Isoquinolin-6-yl)ethanamine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the formation of complexes with metal ions can facilitate the compound’s localization to the nucleus, where it can interact with DNA and proteins to exert its effects . These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s overall biological activity.
属性
IUPAC Name |
1-isoquinolin-6-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOENRZMIIHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291961 | |
| Record name | 6-Isoquinolinemethanamine, α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-75-7 | |
| Record name | 6-Isoquinolinemethanamine, α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isoquinolinemethanamine, α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



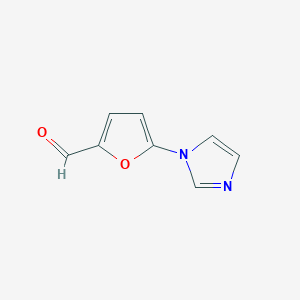
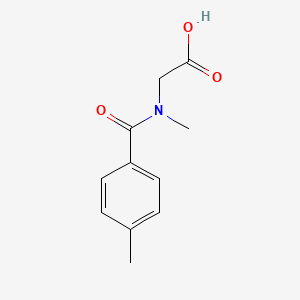
![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid](/img/structure/B3098452.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)


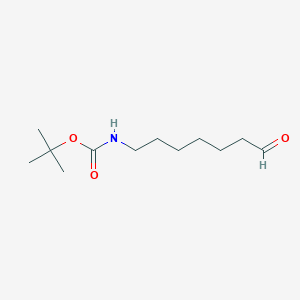
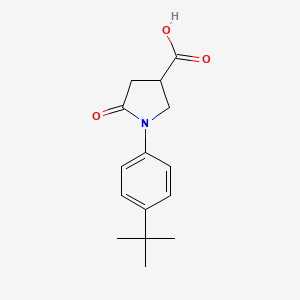
![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)
